

An In--Depth Technical Guide to the Chemical Properties of ADA Disodium Salt

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Compound of Interest

Compound Name: ADA disodium salt

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Abstract

N-(2-Acetamido)iminodiacetic acid disodium salt, commonly known as **ADA disodium salt**, is a zwitterionic biological buffer first described by Good and co-workers.[1][2] Valued for its efficacy in the physiological pH range of 6.0-7.2, it has become an essential reagent in cell culture, enzyme assays, and protein chemistry.[3][4] This guide provides a comprehensive analysis of its core chemical properties, including its defining characteristic as a metal ion chelator, which is fundamental to its function in preserving the integrity of biological systems. We will explore its physicochemical parameters, reactivity, stability, and analytical profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of a reagent begins with its fundamental identity. **ADA disodium salt** is the sodium salt of N-(2-Acetamido)iminodiacetic acid, a derivative of glycine.

Identifier	Value
IUPAC Name	Disodium 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate[3]
Common Synonyms	N-(2-Acetamido)iminodiacetic acid disodium salt, N-(Carbamoylmethyl)iminodiacetic acid disodium salt[5][6]
CAS Number	41689-31-0[5][6][7]
Molecular Formula	C ₆ H ₈ N ₂ O ₅ Na ₂ [5][7]
Molecular Weight	234.12 g/mol [5][6]

Core Physicochemical Properties

The utility of **ADA disodium salt** in a laboratory setting is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous systems and its suitability for various applications.

Overview Table

Property	Description	Source(s)
Appearance	White crystalline powder.	[6][7]
Solubility	Highly soluble in water (approx. 0.5 g/mL).	[6]
pKa (Free Acid, 25 °C)	6.6	[3][6][8]
Useful pH Range	6.0 – 7.2	[3][4][6]

Elucidation of Key Properties

- Solubility and the Role of the Disodium Salt:** The parent free acid, N-(2-Acetamido)iminodiacetic acid, is only slightly soluble in water.[9] The conversion to the disodium salt significantly enhances aqueous solubility, a critical feature for preparing high-concentration stock solutions.[4] This high solubility is essential for its use as a buffer in diverse biological media.

- **pKa and Buffering Mechanism:** A buffer's effectiveness is centered around its pKa, the pH at which the acid and its conjugate base are in equal concentrations. With a pKa of 6.6, ADA is an excellent buffer for maintaining a stable pH environment between 6.0 and 7.2.[3][6] This range is physiologically relevant for many enzymatic reactions and cell culture applications, preventing pH fluctuations that could lead to protein denaturation or loss of activity.[8]

Reactivity Profile: The Central Role of Chelation

Beyond its pH buffering capacity, the most significant chemical property of ADA is its ability to chelate metal ions. This function is not a secondary benefit but is integral to its performance as a high-integrity biological buffer.

Mechanism of Metal Ion Chelation

The ADA molecule possesses a tertiary amine and two carboxylate groups, which act as electron donor sites. These sites can form multiple coordination bonds with a single polyvalent metal ion, effectively sequestering it in a stable, cage-like structure known as a chelate complex.[10][11] ADA is known to form complexes with common divalent and trivalent metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), Co(II), Ca^{2+} , and Mg^{2+} . [3][8]

***ADA disodium salt** chelating a divalent metal ion (M^{2+}).*

Impact on Biological Systems: The Causality of Chelation

In any biological experiment, trace metal ions can be potent inhibitors or catalysts of enzymatic reactions. Their presence can introduce significant variability and artifacts. The primary role of ADA's chelating ability is to sequester these stray metal ions.[12] This is a self-validating feature of using ADA in a protocol; by design, it minimizes the interference of metal ions, thereby increasing the reliability and reproducibility of experimental results. For example, by binding metal ions, ADA helps prevent the oxidation and irreversible denaturation of proteins during procedures like electrophoresis.[8]

Stability and Storage

Proper handling and storage are paramount to maintaining the chemical integrity of **ADA disodium salt** and ensuring its performance.

- **Chemical Stability:** The compound is stable under standard ambient conditions of temperature and pressure.[13] As a hygroscopic powder, it can absorb moisture from the air, which may lead to caking.[14]
- **Recommended Storage Protocols:** To ensure a long shelf life, which can be up to two years or more, the compound should be stored at room temperature (15°C to 25°C) in a dry, well-ventilated area.[7][14] It is crucial to keep the container tightly sealed and protected from direct sunlight and UV exposure.[14][15]

Spectroscopic and Analytical Profile

Confirmation of the identity and purity of **ADA disodium salt** relies on standard analytical techniques.

- **UV-Vis Spectrophotometry:** ADA absorbs ultraviolet light in the region below 260 nm.[4][8] This is a critical consideration for researchers conducting spectrophotometric assays, as the buffer itself will contribute to absorbance at these lower wavelengths. When quantifying proteins or nucleic acids, it is advisable to use wavelengths where the buffer is transparent (e.g., 280 nm for proteins) or to ensure the buffer concentration is identical in blank and sample measurements.[16]
- **Structural Confirmation (FTIR & NMR):**
 - **Infrared (IR) Spectroscopy:** An IR spectrum of **ADA disodium salt** would exhibit characteristic peaks corresponding to its functional groups: strong, broad absorption for the carboxylate (COO^-) stretches, peaks for the amide C=O stretch, and absorptions corresponding to C-N and C-H bonds.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy can confirm the structure by showing distinct signals for the methylene protons (CH_2) adjacent to the amine and carboxylate groups, as well as the protons of the acetamido group. Methods like HNMR and HPLC are used for identification and purity assessment.[7]

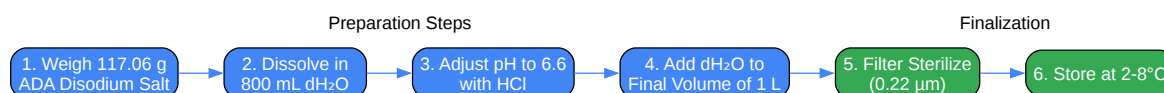
Experimental Protocols & Workflows

A common application of **ADA disodium salt** is the preparation of a buffered solution for biochemical assays.

Preparation of a 0.5 M ADA Stock Solution (pH 6.6)

This protocol describes the preparation of a 1 L stock solution, a common starting point for further dilutions.

- Weighing: Accurately weigh 117.06 g of **ADA disodium salt** (MW = 234.12 g/mol).
- Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity deionized water.
- Mixing: Stir the solution with a magnetic stir bar. The powder will dissolve readily due to the use of the disodium salt form.^[17]
- pH Adjustment: Place a calibrated pH electrode in the solution. The initial pH will be alkaline. Carefully and slowly add concentrated HCl to adjust the pH down to the target of 6.6. This step is crucial as the buffering capacity is centered around the pKa.
- Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to precisely 1.0 L.
- Sterilization and Storage: For applications requiring sterility, the solution can be passed through a 0.22 µm filter. Store the final buffer solution at 2-8°C.



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Workflow for preparing a 0.5 M ADA stock solution.

Conclusion

ADA disodium salt is a high-performance zwitterionic buffer whose utility is rooted in a synergistic combination of key chemical properties. Its high water solubility, physiologically relevant pKa, and, most importantly, its intrinsic ability to chelate divalent and trivalent metal

ions make it an exemplary choice for maintaining stable and non-inhibitory conditions in a wide range of biochemical and pharmaceutical applications. A thorough understanding of these properties enables researchers to leverage this reagent to its full potential, ensuring the accuracy, reliability, and validity of their experimental outcomes.

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